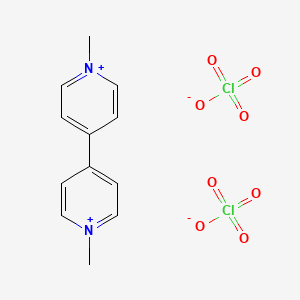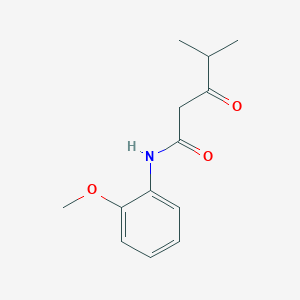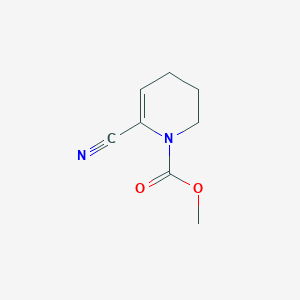
Decane, 1-(methoxymethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane, 1-(methoxymethoxy)-: is an organic compound with the molecular formula C12H26O2 It is a derivative of decane, where one hydrogen atom is replaced by a methoxymethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1-(methoxymethoxy)- typically involves the reaction of decane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl chloride. The general reaction scheme is as follows:
Decane+Methoxymethyl chlorideNaHDecane, 1-(methoxymethoxy)-+NaCl
Industrial Production Methods: Industrial production of Decane, 1-(methoxymethoxy)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decane, 1-(methoxymethoxy)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of Decane, 1-(methoxymethoxy)- can lead to the formation of decane and methanol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halides, amines, thiols
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Decane, methanol
Substitution: Various substituted decane derivatives
Aplicaciones Científicas De Investigación
Chemistry: Decane, 1-(methoxymethoxy)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, Decane, 1-(methoxymethoxy)- is used as a model compound to study the behavior of ethers in biological systems. It is also used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs and therapeutic agents. Its chemical properties make it suitable for modifying the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.
Industry: In the industrial sector, Decane, 1-(methoxymethoxy)- is used in the production of specialty chemicals, lubricants, and surfactants. Its stability and reactivity make it an important component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Decane, 1-(methoxymethoxy)- involves its interaction with molecular targets through its ether functional group. The methoxymethoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action include:
Hydrogen Bonding: Interaction with hydrogen bond donors and acceptors.
Van der Waals Interactions: Non-covalent interactions with other molecules.
Nucleophilic Substitution: Reaction with nucleophiles to form substituted products.
Comparación Con Compuestos Similares
- Decane, 1-methoxy-
- Decane, 1-ethoxy-
- Decane, 1-propoxy-
Comparison: Decane, 1-(methoxymethoxy)- is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties compared to other similar compounds. For instance, Decane, 1-methoxy- has only one methoxy group, making it less reactive in certain chemical reactions. The presence of the additional methoxy group in Decane, 1-(methoxymethoxy)- enhances its solubility and reactivity, making it more versatile in various applications.
Propiedades
Número CAS |
143741-87-1 |
|---|---|
Fórmula molecular |
C12H26O2 |
Peso molecular |
202.33 g/mol |
Nombre IUPAC |
1-(methoxymethoxy)decane |
InChI |
InChI=1S/C12H26O2/c1-3-4-5-6-7-8-9-10-11-14-12-13-2/h3-12H2,1-2H3 |
Clave InChI |
BRZBSDKACWCZFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


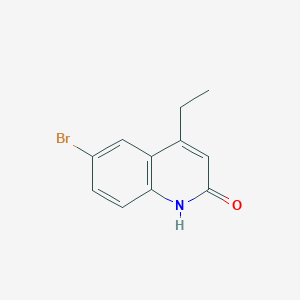
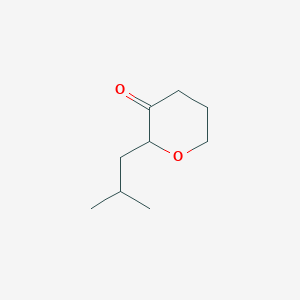

![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)
![1-(3-bromophenyl)-3-[5-chloro-2-(1H-tetrazol-5-yl-phenyl]urea](/img/structure/B12543371.png)
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)
